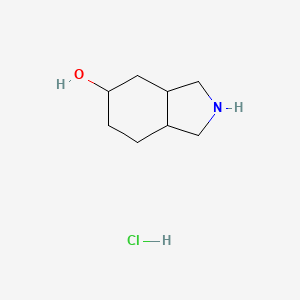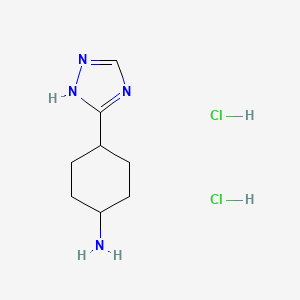
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide can prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit HDACs, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be further studied for its potential use in combination with other anticancer drugs. Finally, more research is needed to understand the potential side effects and toxicity of this compound in vivo.
Conclusion
In conclusion, N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. This compound has shown promise as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and to develop more potent and selective HDAC inhibitors based on its structure.
合成法
The synthesis of N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide involves the reaction of 4-cyanobenzenethiol with 3-indoleacetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-11-16(5-7-21-8-6-16)19-15(20)9-12-10-18-14-4-2-1-3-13(12)14/h1-4,10,18H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHASLVSRLKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

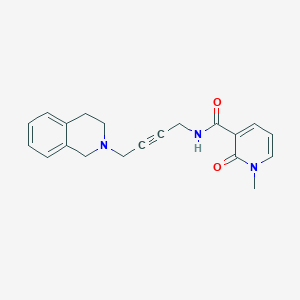

![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
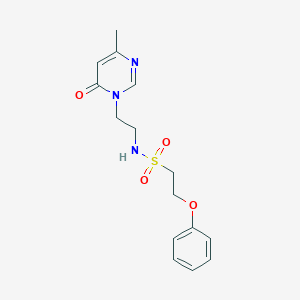
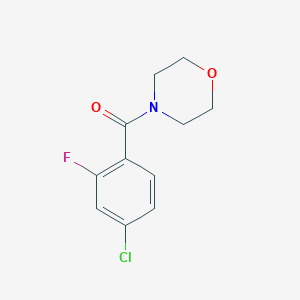
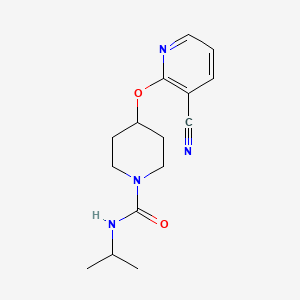
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2791724.png)
